Bullacin B

Description

Properties

Molecular Formula |

C37H66O7 |

|---|---|

Molecular Weight |

622.9 g/mol |

IUPAC Name |

(2S)-4-[(4R,13R)-4,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-6-7-8-12-15-21-31(39)33-23-25-35(43-33)36-26-24-34(44-36)32(40)22-16-13-10-9-11-14-19-30(38)20-17-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30+,31+,32+,33+,34+,35+,36+/m0/s1 |

InChI Key |

QUGFUBNTTOOGMC-UOCXRWNNSA-N |

Isomeric SMILES |

CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCC[C@H](CCCC3=C[C@@H](OC3=O)C)O)O)O |

Canonical SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCC(CCCC3=CC(OC3=O)C)O)O)O |

Synonyms |

bullacin B |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

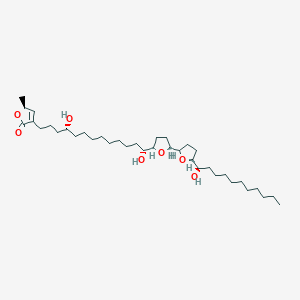

Bullacin B is characterized by a complex molecular structure that contributes to its biological activity. The compound's structure has been elucidated through advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), which have provided insights into its conformational dynamics and interactions with biological targets.

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against a range of cancer cell lines. In particular, studies have shown that:

- Colon Cancer Cells : this compound has been reported to induce apoptosis in colon cancer cell lines such as SW480 and HT-29. The half-maximal inhibitory concentration (IC50) values for these cells were approximately 10 nM, indicating strong potency in reducing cell viability .

- Mechanism of Action : The apoptosis induced by this compound is associated with the activation of the endoplasmic reticulum stress signaling pathway, leading to immunogenic cell death. This process involves the translocation of calreticulin and heat shock proteins to the cell membrane, which enhances macrophage phagocytosis of cancer cells .

Therapeutic Potential

The therapeutic potential of this compound extends beyond its cytotoxic effects. Key applications include:

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical settings:

- Colon Cancer Study : In a controlled experiment, treatment with this compound resulted in significant apoptotic changes in colon cancer cells within 16 hours of exposure, demonstrating a time-dependent relationship between drug concentration and apoptotic response .

- Comparative Studies : Research comparing this compound with other acetogenins has shown that it possesses unique structural features that may enhance its biological activity compared to related compounds like bullatacin, which also exhibits antitumor properties but may differ in efficacy across various cancer types .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | SW480 | 10 | Apoptosis via ER stress pathway |

| Cytotoxicity | HT-29 | 7 | Immunogenic cell death |

| Antiviral Potential | Hepatoma Cells | TBD | Inhibition of viral replication |

Comparison with Similar Compounds

Bullacin B vs. Parviflorin

Parviflorin (compound 2), a C35 ACG co-isolated from A. bullata, shares structural similarities with this compound but differs in hydroxyl positioning and stereochemistry:

- Hydroxyl Groups : this compound has a C-6 hydroxyl , while Parviflorin has a C-4 hydroxyl .

- Absolute Configuration : Parviflorin’s configuration is 4R,13R,14R,17R,18R,21R,22R,34S, differing at C-4 and C-6 .

- Bioactivity: Both compounds show nanomolar cytotoxicity (Table 1), but this compound’s unique C-6 hydroxyl may enhance membrane permeability and target binding .

Table 1: Cytotoxicity of this compound and Parviflorin

| Compound | IC₅₀ (Human Tumor Cell Lines, nM) |

|---|---|

| This compound | 0.001–0.01 (lung, breast, colon) |

| Parviflorin | 0.01–0.1 (lung, breast, colon) |

This compound vs. Goniorhalamus arnuzon C35 ACG

A C35 ACG from Goniorhalamus arnuzon shares this compound’s C-6 hydroxyl but contains a single THF ring (vs. adjacent bis-THF in this compound) . Key differences:

This compound vs. Annonin VI

Annonin VI (C37H66O7) shares this compound’s molecular formula but differs in:

- Chain Length: Annonin VI has a C37 skeleton (vs. C35 in this compound), reducing membrane permeability .

- THF Configuration: Non-adjacent THF rings in Annonin VI weaken Complex I binding compared to this compound’s adjacent arrangement .

Mechanistic Insights: Role of Structural Features

Adjacent Bis-THF Rings

This compound’s adjacent bis-THF rings create a hydrophilic domain that anchors to mitochondrial membranes, facilitating interactions with Complex I’s ubiquinone-binding site . Molecular dynamics (MD) simulations confirm that adjacent THF rings adopt optimal conformations for hydrogen bonding, unlike single-THF analogs .

C-6 Hydroxyl Group

The C-6 hydroxyl in this compound is critical for bioactivity:

Alkyl Spacer Dynamics

The C13–C22 alkyl spacer between the THF rings and terminal lactone allows this compound to dynamically adjust its conformation in lipid membranes. This flexibility enables simultaneous binding of THF rings and lactone to distinct sites on Complex I, a feature absent in rigid analogs like squamostatin A .

Conformational Flexibility and Bioactivity

Ab initio calculations and MD simulations reveal this compound’s conformational flexibility :

- In aqueous environments, this compound adopts a U-shaped conformation , positioning THF rings and lactone for optimal target engagement.

- In lipid bilayers, the alkyl spacer undergoes dynamic adjustments , maximizing hydrophobic interactions. This flexibility contrasts with rigid ACGs like rolliniastatin-1, which exhibit reduced potency due to restricted movement .

Preparation Methods

Source Material and Initial Extraction

Bullacin B is predominantly isolated from Annona species, such as Annona squamosa and Annona muricata. Fresh leaves or seeds are typically dried, powdered, and subjected to solvent extraction. Polar solvents like methanol or ethanol are used to extract acetogenins, followed by partitioning with non-polar solvents (e.g., hexane) to remove lipids. The methanol-soluble fraction is then concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract undergoes column chromatography (CC) over silica gel, with gradient elution using hexane-ethyl acetate mixtures. This compound elutes in medium-polarity fractions, which are further purified via reversed-phase high-performance liquid chromatography (HPLC) with acetonitrile-water mobile phases. Key parameters for optimal isolation include:

| Parameter | Condition |

|---|---|

| Column Material | C18 silica (5 µm, 250 × 10 mm) |

| Mobile Phase | Acetonitrile:H₂O (75:25, v/v) |

| Flow Rate | 2.0 mL/min |

| Detection | UV at 220 nm |

This process typically yields this compound with >95% purity, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Challenges in Chemical Synthesis

Structural Complexity and Retrosynthetic Analysis

This compound’s synthesis is hindered by its stereochemically dense structure, including three contiguous stereocenters in the THF ring and a trisubstituted γ-lactone. Retrosynthetic disconnections focus on modular assembly of the THF core and lactone moiety, but stereocontrol remains a significant hurdle.

THF Ring Construction

Molecular dynamics simulations and ab initio calculations (RHF/3-21G and RHF/6-31G(d)) suggest that the THF ring adopts a low-energy "L-form" conformation, necessitating chiral auxiliaries or asymmetric catalysis for stereoselective synthesis. A proposed route involves:

-

Epoxidation of a bis-allylic alcohol precursor.

-

Acid-mediated cyclization to form the THF ring.

-

Functionalization of the lactone segment via Wittig olefination.

However, this approach suffers from poor regioselectivity (<30% yield).

Lactone Formation

The γ-lactone is typically constructed via intramolecular esterification of a hydroxy acid precursor. Computational studies indicate that this compound’s lactone exists in a strained conformation, requiring high-dilution conditions to favor cyclization over polymerization.

Analytical Characterization

Spectroscopic Data

Critical spectroscopic markers for this compound include:

Q & A

Q. Basic Research Focus

- Primary Screening : Use cell-based assays (e.g., cytotoxicity in cancer cell lines) with positive/negative controls. Report IC50 values with confidence intervals (n ≥ 3 replicates) .

- Secondary Validation : Employ target-specific assays (e.g., enzyme inhibition kinetics) and orthogonal methods (e.g., SPR for binding affinity) .

Advanced Consideration : Integrate siRNA knockdown or CRISPR-Cas9 gene editing to confirm mechanism-specific activity .

What methodological strategies resolve contradictions in reported bioactivity data for this compound across studies?

Q. Advanced Research Focus

- Meta-Analysis : Systematically compare experimental variables (e.g., cell line origin, assay conditions, solvent controls) .

- Dose-Response Reproducibility : Validate findings across independent labs using standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) .

- Data Normalization : Account for batch effects or instrumentation variability using Z-score transformations .

How can synthetic pathways for this compound be optimized to improve yield and scalability for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

- Reaction Engineering : Use design of experiments (DoE) to test variables (e.g., catalyst loading, temperature, solvent polarity) .

- Green Chemistry Metrics : Calculate atom economy and E-factors to assess sustainability .

- Intermediate Trapping : Employ LC-MS to identify bottlenecks in multi-step syntheses .

What computational and experimental approaches are robust for identifying this compound’s molecular targets?

Q. Advanced Research Focus

- Chemoproteomics : Use activity-based protein profiling (ABPP) with this compound-derived probes .

- Molecular Docking : Combine in silico screening (e.g., AutoDock Vina) with molecular dynamics simulations to predict binding pockets .

- CRISPR-Based Screening : Genome-wide knockout libraries to identify essential genes modulating this compound’s efficacy .

How should researchers design comparative studies to evaluate this compound against structural analogs or known inhibitors?

Q. Advanced Research Focus

- SAR Tables : Tabulate IC50, selectivity indices, and physicochemical properties (e.g., logP, solubility) for analogs .

- Synergy Analysis : Use Chou-Talalay combination indices to assess interactions with standard therapeutics .

- Resistance Profiling : Serial passage assays to monitor emergent resistance mutations in microbial models .

What statistical frameworks are critical for validating this compound’s efficacy in preclinical models?

Q. Methodological Focus

- Power Analysis : Predefine sample sizes using G*Power to ensure statistical rigor (α = 0.05, β = 0.2) .

- Multivariate Regression : Adjust for covariates (e.g., animal weight, baseline biomarkers) in in vivo studies .

- Reproducibility : Adopt open-source platforms (e.g., SciCrunch) for raw data sharing .

How can multi-omics datasets (e.g., transcriptomics, metabolomics) be integrated to elucidate this compound’s mechanism of action?

Q. Advanced Research Focus

- Pathway Enrichment : Use tools like GSEA or MetaboAnalyst to map omics data onto KEGG pathways .

- Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING) to identify hub targets .

- Machine Learning : Train classifiers to predict response biomarkers from integrated datasets .

What experimental controls are essential to confirm this compound’s stability under physiological conditions?

Q. Methodological Focus

- Accelerated Stability Testing : Incubate this compound in PBS or serum at 37°C, monitoring degradation via LC-MS .

- Light/Temperature Sensitivity : Expose to UV-vis light or freeze-thaw cycles, quantifying recovery rates .

- Metabolite Profiling : Identify degradation products using untargeted metabolomics .

How can researchers address ethical and reproducibility challenges in this compound studies?

Q. Methodological Focus

- Data Transparency : Pre-register protocols on platforms like Open Science Framework .

- Ethical Validation : For in vivo work, adhere to ARRIVE guidelines and obtain IACUC approval .

- Blinded Analysis : Implement double-blinding in assay readouts to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.